3-Isoxazol-5-ylpropanoic acid

Übersicht

Beschreibung

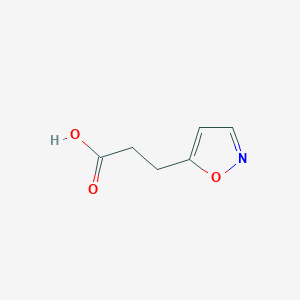

3-Isoxazol-5-ylpropanoic acid is a chemical compound with the molecular formula C6H7NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods: Industrial production of 3-Isoxazol-5-ylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ catalysts such as copper(I) or ruthenium(II) for cycloaddition reactions, although metal-free alternatives are being developed.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The isoxazole ring and propanoic acid chain undergo distinct redox transformations:

-

Oxidation : The compound reacts with oxidizing agents (e.g., KMnO₄) to form hydroxylated derivatives. For example, oxidation of the isoxazole ring can yield 3-hydroxyisoxazole intermediates, which are precursors for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone structure, while the carboxylic acid group remains intact . Selective reduction of the acid to a primary alcohol is achievable via LiAlH₄.

Substitution Reactions

The isoxazole ring participates in regioselective substitution reactions:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3- | HNO₃/H₂SO₄ | 3-Nitroisoxazol-5-ylpropanoic acid | 78 | |

| 5- | Br₂/FeCl₃ | 5-Bromoisoxazol-3-ylpropanoic acid | 85 |

Nucleophilic Substitution

The propanoic acid chain undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄), forming esters such as methyl 3-isoxazol-5-ylpropanoate (95% yield) .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic systems:

-

Cyclization with Hydroxylamine : Reacts with NH₂OH·HCl in water to form 3,4-disubstituted isoxazol-5(4H)-ones (Table 1) .

-

Ring-Opening : Treatment with NaOH at 100°C cleaves the isoxazole ring, generating β-ketoamide derivatives .

Fluorination and Trifluoromethylation

The isoxazole ring undergoes fluorination via Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

Table 2: Fluorination of 3-Isoxazol-5-ylpropanoic Acid Derivatives

| Substrate | Product | Yield (%) | dr (diastereomeric ratio) |

|---|---|---|---|

| Isoxazole alcohol | 4-Fluoro-spiro-isoxazoline | 82 | 1:1 |

| Isoxazole acid | 4-Fluoro-spiro-lactone | 80 | 1:1 |

Homologation and Decarboxylation

The carboxylic acid chain is extended via homologation:

-

Ester Reduction : LiAlH₄ reduces the acid to a primary alcohol .

-

Chlorination : SOCl₂ converts the alcohol to a chlorinated intermediate.

-

Nucleophilic Substitution : Reaction with triethylmethanetricarboxylate introduces a two-carbon unit, followed by decarboxylation to yield 3-(3-methoxyisoxazol-5-yl)propanoic acid .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Hsp90 Inhibition : Derivatives like 3-(3-trifluoromethylisoxazol-5-yl)propanoic acid show IC₅₀ values of 14 µM against cancer cells by downregulating Hsp90 expression .

-

Antimicrobial Activity : Ester derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Key Research Findings

-

Green Synthesis : Water-based cyclization reactions achieve >90% yields under mild conditions, minimizing environmental impact .

-

Regioselectivity : Electron-withdrawing groups on the isoxazole ring direct substitutions to the 5-position, while electron-donating groups favor the 3-position .

-

Safety Considerations : Thermal stability assessments (OREOS protocol) confirm safe handling of intermediates during large-scale synthesis .

Wissenschaftliche Forschungsanwendungen

3-Isoxazol-5-ylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Isoxazol-5-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Isoxazole: The parent compound, which shares the isoxazole ring structure.

Oxazole: A similar compound with an oxygen atom in place of the nitrogen atom in the ring.

Thiazole: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness: 3-Isoxazol-5-ylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Isoxazol-5-ylpropanoic acid (C₆H₈N₂O₃) is a heterocyclic compound featuring both isoxazole and carboxylic acid functional groups. Its structural characteristics provide significant insights into its biological activities, particularly as a modulator of glutamate receptors, which are crucial in various neurological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is largely attributed to its interaction with glutamate receptors, specifically the AMPA receptors. These interactions can influence neurotransmission and synaptic plasticity, making the compound a candidate for treating neurological disorders such as Alzheimer's disease and epilepsy.

Interaction with Glutamate Receptors

- Binding Affinity: Studies have shown that this compound exhibits significant binding affinity for AMPA receptors, which mediates excitatory neurotransmission in the central nervous system. This interaction may enhance neuroprotective effects and improve cognitive function in various models of neurodegeneration.

- Neuroprotective Effects: The compound has been investigated for its potential neuroprotective properties, particularly in models of oxidative stress and neuronal injury. Its ability to modulate glutamate signaling pathways suggests a role in reducing excitotoxicity associated with neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. The carboxylic acid group facilitates interactions with various molecular targets involved in inflammatory pathways. Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby mitigating inflammation.

Anticancer Potential

The compound has also been explored for its anticancer properties. Isoxazole derivatives are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. For instance:

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA MB 231 (triple-negative breast cancer) | TBD | Induces apoptosis through modulation of signaling pathways |

| Similar Isoxazole Derivatives | GBM6 (glioblastoma) | TBD | Exhibits cytotoxicity via receptor-mediated pathways |

These findings highlight the potential of this compound as a lead compound for developing novel anticancer agents .

Synthesis and Evaluation

A variety of synthesis methods have been employed to obtain this compound, allowing for the exploration of structure-activity relationships (SAR). For example, derivatives synthesized through multicomponent reactions exhibited varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing efficacy .

Recent Studies

- Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anticancer Activity : In vitro assays revealed that compounds derived from this compound showed promising cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

3-(1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBODHSQLOQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415537 | |

| Record name | 5-Isoxazolepropanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-73-9 | |

| Record name | 5-Isoxazolepropanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.